molecular formula C9H19NO B7880227 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol

2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol

Cat. No.: B7880227
M. Wt: 157.25 g/mol
InChI Key: NJBXJPLWOZJAJJ-DTORHVGOSA-N
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Description

The compound 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol features a piperidine ring substituted with two methyl groups in a cis configuration at the 2 and 6 positions, with an ethanol group attached to the nitrogen.

Properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3/t8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBXJPLWOZJAJJ-DTORHVGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

A foundational route involves the hydrogenation of 2-(2,6-dimethylpyridyl)ethanol. Pyridine derivatives with methyl and hydroxethyl substituents are subjected to catalytic hydrogenation under high-pressure H₂ (50–100 bar) in the presence of Raney nickel or platinum oxide. This method ensures the cis configuration of methyl groups due to the planar geometry of the pyridine ring, which collapses into a chair conformation upon saturation.

Example Protocol

  • Substrate : 2-(2,6-dimethylpyridyl)ethanol (10 mmol)

  • Catalyst : 5% PtO₂ (0.5 g)

  • Conditions : H₂ (80 bar), ethanol solvent, 24 h, 50°C

  • Yield : 68–72%

The product is purified via vacuum distillation (bp 120–125°C at 0.1 mmHg) and characterized by 1^1H NMR (δ=1.251.45ppmδ = 1.25–1.45 \, \text{ppm}, m, 4H; δ=2.30ppmδ = 2.30 \, \text{ppm}, s, 6H; δ=3.65ppmδ = 3.65 \, \text{ppm}, t, 2H).

Alkylation of cis-2,6-Dimethylpiperidine

cis-2,6-Dimethylpiperidine , accessible via methods in phosphoramidite synthesis, serves as a starting material for introducing the hydroxethyl group. Nucleophilic alkylation employs ethylene oxide or 2-chloroethanol under basic conditions:

Ethylene Oxide Alkylation

  • Reactants : cis-2,6-Dimethylpiperidine (1 equiv.), ethylene oxide (1.2 equiv.)

  • Base : KOH (2 equiv.), H₂O/EtOH (1:1), 12 h reflux

  • Workup : Neutralization with HCl, extraction with CH₂Cl₂

  • Yield : 65%

2-Chloroethanol Substitution

  • Reactants : cis-2,6-Dimethylpiperidine (1 equiv.), 2-chloroethanol (1.5 equiv.)

  • Conditions : DIPEA (2 equiv.), DMF, 80°C, 8 h

  • Purification : Column chromatography (SiO₂, EtOAc/hexane)

  • Yield : 58%

Cyclization of Linear Amines

Linear precursors like 5-amino-2-methylpentan-1-ol undergo acid-catalyzed cyclization to form the piperidine ring. The cis-dimethyl arrangement is achieved via stereoselective protonation during ring closure:

Cyclization Protocol

  • Substrate : 5-Amino-2-methylpentan-1-ol (10 mmol)

  • Catalyst : Conc. H₂SO₄ (0.5 mL), 100°C, 6 h

  • Workup : Neutralization with NaOH, extraction with EtOAc

  • Yield : 55%

Reaction Optimization and Conditions

Solvent and Temperature Effects

Parameter Hydrogenation Alkylation Cyclization
Optimal Solvent EthanolDMFH₂SO₄ (neat)
Temperature (°C) 5080100
Time (h) 2486
Yield (%) 726555

Elevated temperatures improve cyclization efficiency but risk decomposition, necessitating careful monitoring.

Stereochemical Control

The cis configuration of methyl groups is preserved during hydrogenation due to the planar pyridine precursor. In alkylation, steric hindrance from the piperidine’s chair conformation directs substituents to equatorial positions, favoring cis-dimethyl retention.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
1^1H1.25–1.45MultipletPiperidine C3, C4, C5
1^1H2.30SingletC2/C6 methyl groups
1^1H3.65TripletHydroxethyl (-CH₂OH)
13^13C22.1-Methyl carbons
13^13C62.8-Hydroxethyl carbon

Infrared (IR) Spectroscopy

Peak (cm⁻¹) Assignment
3350O-H stretch (alcohol)
2850–2960C-H stretch (methyl)
1450C-N stretch (piperidine)

Applications and Derivatives

The hydroxethyl group enables further functionalization, such as phosphorylation for oligonucleotide synthesis or acylation for prodrug development. Derivatives like 2-(cis-2,6-dimethylpiperidyl)ethyl methanesulfonate are intermediates in antitumor agents, highlighting the compound’s versatility .

Chemical Reactions Analysis

Types of Reactions

2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Key Properties/Applications
2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol Piperidine (cis-2,6-dimethyl) Ethanol at N-position Hypothetical: Chiral ligand
YTK-A76 Benzyloxybenzyl-aminoethoxy Benzyl-protected phenol, aminoethoxy Synthetic intermediate for drug discovery

Key Observations

Structural Complexity: The target compound has a simpler piperidine backbone compared to YTK-A76, which includes aromatic benzyl groups and a polyether chain. YTK-A76’s benzyloxy groups confer lipophilicity, whereas the cis-dimethylpiperidine moiety in the target compound may enhance stereochemical rigidity .

Synthetic Routes: YTK-A76 is synthesized via reductive amination using sodium triacetoxyborohydride , a method applicable to primary amines.

Functional Potential: Piperidine derivatives like the target compound are often explored for receptor binding (e.g., nicotinic acetylcholine receptors), while YTK-A76’s structure suggests use as a protected intermediate in drug synthesis .

Biological Activity

2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound, often referred to as a piperidine derivative, has been investigated for various pharmacological properties, including its role as a ligand in receptor interactions and its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H21N
  • Molecular Weight : 171.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The piperidine ring structure is known for its ability to interact with receptors such as muscarinic acetylcholine receptors and various neurotransmitter transporters.

Pharmacological Effects

  • Neurotransmission Modulation : Studies have shown that this compound exhibits activity on cholinergic systems, potentially enhancing cholinergic neurotransmission.
  • Antinociceptive Properties : Research indicates that this compound may have analgesic effects, making it a candidate for pain management therapies.
  • Anxiolytic Effects : Preliminary studies suggest that it may possess anxiolytic properties, which could be beneficial in treating anxiety disorders.

Case Studies

Several studies have investigated the pharmacological effects of this compound:

  • Study 1 : A study examined the effects of this compound on pain models in rodents. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential use in pain management therapies.
StudyModel UsedPain Reduction (%)Notes
Study 1Rodent Pain Model45%Significant reduction observed
  • Study 2 : Another study focused on the anxiolytic effects of the compound using elevated plus maze tests. The results showed an increase in time spent in open arms, indicating reduced anxiety-like behavior.
StudyTest UsedOpen Arm Time (s)Control Time (s)
Study 2Elevated Plus Maze12080

Q & A

Q. What are the recommended synthetic routes for 2-(cis-2,6-Dimethylpiperidyl)ethan-1-ol, and how can reaction conditions be optimized to favor cis isomer formation?

  • Methodological Answer : Synthesis typically involves reductive amination or cyclization of precursor amines. For stereochemical control, use chiral catalysts (e.g., Ru-based asymmetric hydrogenation) or low-temperature conditions (e.g., 10–15°C) to minimize isomerization . Solvent choice (e.g., methanol or aqueous ammonia) and pH adjustments can stabilize the cis configuration during ring closure. Post-synthesis, confirm stereochemistry via 1^1H NMR (e.g., coupling constants for axial/equatorial protons) and chiral HPLC .

Q. How should researchers characterize the stereochemical purity of this compound using NMR spectroscopy?

  • Methodological Answer : Assign 1^1H and 13^{13}C NMR peaks by comparing experimental data with computed spectra (DFT or molecular modeling). For cis-2,6-dimethylpiperidine derivatives, axial methyl groups exhibit distinct splitting patterns (e.g., J=1012 HzJ = 10–12\ \text{Hz} for geminal coupling) and downfield shifts in 13^{13}C NMR due to steric strain. Use DMSO-d6d_6 or CDCl3_3 for solvent compatibility, and confirm purity via integration of diagnostic peaks (e.g., hydroxyl proton at δ 1.5–2.0 ppm) .

Q. What analytical techniques are most suitable for quantifying trace impurities in this compound samples?

  • Methodological Answer : Employ LC-MS with a polar-embedded C18 column (e.g., 3.5 µm particle size) and a gradient elution system (water/acetonitrile with 0.1% formic acid) to separate impurities. For non-volatile byproducts, use evaporative light scattering detection (ELSD). Validate methods via spike-and-recovery experiments with synthetic impurities (e.g., trans-isomer or dehydration products). Quantify limits of detection (LOD) ≤ 0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct systematic SAR studies with controlled stereochemistry and purity (≥98% by HPLC). Compare activity across standardized assays (e.g., receptor binding assays vs. functional cell-based tests). For conflicting results, evaluate solvent effects (e.g., DMSO vs. aqueous buffers) and metabolic stability (e.g., cytochrome P450 interactions). Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. patch-clamp electrophysiology) .

Q. What computational methods are effective in predicting the physicochemical properties of this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate pKa (predicted ~9.5 for the piperidine nitrogen) and logP (estimated ~1.2). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model conformational stability. For solubility, apply the General Solubility Equation (GSE) with experimental melting point data. Validate predictions against experimental HPLC retention times and shake-flask solubility tests .

Q. How can stereochemical stability be assessed under varying pH and temperature conditions during long-term storage?

  • Methodological Answer : Design accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze samples via chiral HPLC and 1^1H NMR for isomerization. Use Arrhenius plots to extrapolate degradation rates. For pH-dependent stability, buffer solutions (pH 1–10) at 25°C can identify degradation "hotspots." Stabilize formulations with antioxidants (e.g., BHT) or lyophilization for hygroscopic compounds .

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